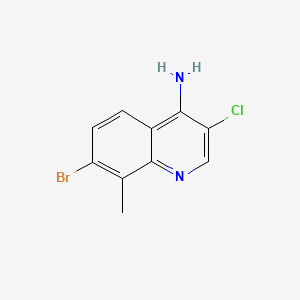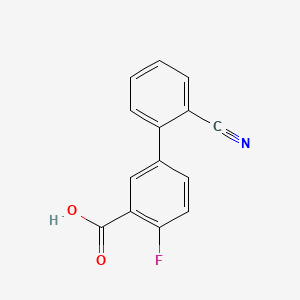
1-BROMO-3,5-DIFLUOROBENZENE-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,5-difluorobenzene-D3 is a deuterated derivative of 1-Bromo-3,5-difluorobenzene. It is a halogenated aromatic compound with the molecular formula C6H3BrF2D3. The presence of deuterium atoms makes it useful in various scientific research applications, particularly in the field of drug development and metabolic studies .
Vorbereitungsmethoden
1-Bromo-3,5-difluorobenzene-D3 can be synthesized through several methods:
Diazotization and Sandmeyer Reaction: This method involves converting 3,5-difluoroaniline into its diazonium salt, which is then reacted with hydrogen bromide in the presence of copper(I) bromide (CuBr) to yield 1-Bromo-3,5-difluorobenzene.
Photochemical Bromination: This method involves the bromination of meta-difluorobenzene under photochemical conditions.
Isomerization: This method involves the isomerization of 1-Bromo-2,4-difluorobenzene in the presence of alkali metal bases and macrocyclic compounds.
Analyse Chemischer Reaktionen
1-Bromo-3,5-difluorobenzene-D3 undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form difluorobenzene derivatives.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,5-difluorobenzene-D3 has several scientific research applications:
Drug Development: It is used as a tracer in drug metabolism studies due to the presence of deuterium atoms, which help in tracking the metabolic pathways of drugs.
Material Science: The compound is used in the synthesis of liquid crystals, polymers, and organic light-emitting diodes (OLEDs).
Chemical Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-3,5-difluorobenzene-D3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, making it useful in studying drug metabolism and distribution . The compound can also interact with enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3,5-difluorobenzene-D3 can be compared with other similar compounds such as:
1-Bromo-2,4-difluorobenzene: This compound has a similar structure but differs in the position of the fluorine atoms.
1-Bromo-2,6-difluorobenzene: Another isomer with different fluorine atom positions.
1-Bromo-3,5-dichlorobenzene: This compound has chlorine atoms instead of fluorine atoms.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in metabolic studies and drug development.
Eigenschaften
CAS-Nummer |
1219798-73-8 |
|---|---|
Molekularformel |
C6H3BrF2 |
Molekulargewicht |
196.009 |
IUPAC-Name |
1-bromo-2,4,6-trideuterio-3,5-difluorobenzene |
InChI |
InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |
InChI-Schlüssel |
JHLKSIOJYMGSMB-CBYSEHNBSA-N |
SMILES |
C1=C(C=C(C=C1F)Br)F |
Synonyme |
1-BROMO-3,5-DIFLUOROBENZENE-D3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


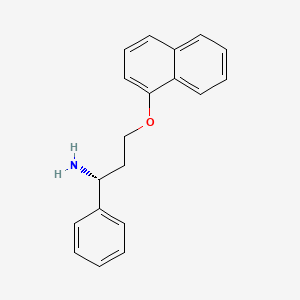
![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)
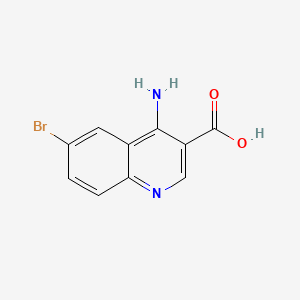
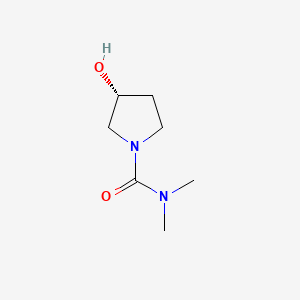
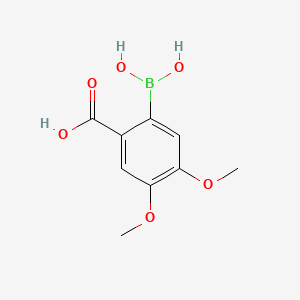
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)
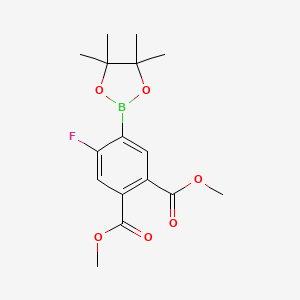
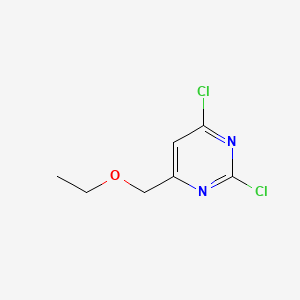
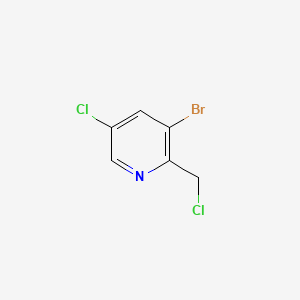
![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)
